molecular formula C13H10ClNO3S B2570921 Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate CAS No. 544421-24-1

Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B2570921
CAS No.: 544421-24-1
M. Wt: 295.74
InChI Key: MLBNGTYWDGBTID-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a 4-chlorobenzoyl group and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-thiophenecarboxylic acid and 4-chlorobenzoyl chloride.

  • Reaction Steps:

    • The carboxylic acid group of 2-thiophenecarboxylic acid is first activated using a coupling agent like DCC (Dicyclohexylcarbodiimide).

    • The activated carboxylic acid is then reacted with 4-chlorobenzoyl chloride to form the amide bond.

    • Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to yield the final product.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form thiophene derivatives.

  • Reduction: Reduction reactions can be performed on the carbonyl group of the benzoyl moiety.

  • Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).

  • Reduction: Using reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

  • Substitution: Using nucleophiles like NaOH (Sodium hydroxide) or halides.

Major Products Formed:

  • Oxidation: Thiophene-2-carboxylic acid derivatives.

  • Reduction: 4-chlorobenzyl alcohol.

  • Substitution: 4-substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis. Biology: It serves as a building block for the development of bioactive molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug design, particularly in the development of new therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • Methyl 3-[(3-chlorobenzoyl)amino]-2-thiophenecarboxylate

  • Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate

  • Methyl 3-[(4-bromobenzoyl)amino]-2-thiophenecarboxylate

Uniqueness: Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate is unique due to the specific positioning of the chlorine atom on the benzene ring, which influences its reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBNGTYWDGBTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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